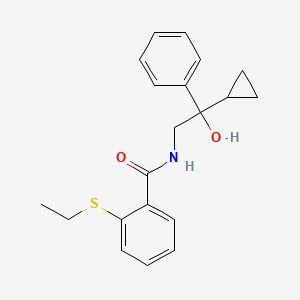

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide is a benzamide derivative characterized by a cyclopropyl group, a hydroxy group, a phenyl ring, and an ethylthio substituent on the benzamide core. The cyclopropyl moiety may enhance metabolic stability or influence stereoelectronic properties, while the ethylthio group could modulate lipophilicity or serve as a directing group in metal-mediated reactions .

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c1-2-24-18-11-7-6-10-17(18)19(22)21-14-20(23,16-12-13-16)15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIMDBCBDLPJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 2-aminobenzamide with an appropriate acylating agent.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Addition of the Hydroxy and Phenylethyl Groups: The hydroxy and phenylethyl groups are typically added through nucleophilic substitution reactions, using reagents such as phenylethyl bromide and sodium hydroxide.

Incorporation of the Ethylthio Group:

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

Substitution: Halides, amines, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide: has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide with structurally related benzamide and thioether-containing analogs, focusing on substituent effects, synthetic yields, and functional properties.

Key Observations:

Structural Diversity: The target compound’s cyclopropyl group distinguishes it from analogs with bulkier substituents (e.g., 1,1-dimethylethyl in or thiadiazole rings in ). This group may reduce steric hindrance while enhancing ring strain-driven reactivity.

Synthetic Efficiency :

- Yields for benzamide derivatives vary widely: 15.5% for 14b vs. 70–77% for chloropyridinyl analogs . This suggests that steric or electronic factors (e.g., nitro groups in 14b) may hinder synthesis. The target compound’s yield remains undetermined but could align with moderate yields (e.g., 70%) if optimized.

Functional Applications: Compounds like 7q and 7a-7l demonstrate biological activity (e.g., antiproliferative or acetylcholinesterase inhibition) , implying that the target compound’s ethylthio and hydroxy groups may confer similar bioactivity.

Thermal Stability: Melting points for analogs range from 166.5–239.1°C , with higher values correlating with rigid structures (e.g., thiazole rings). The target compound’s melting point is unknown but may fall within this range due to its semi-rigid benzamide core.

Research Implications and Gaps

- Synthetic Optimization : The target compound’s synthesis could benefit from methodologies used for high-yield analogs (e.g., thioether formation in ).

- Characterization : Spectroscopic techniques (1H NMR, IR) applied to related compounds should be employed to confirm the target’s structure.

- Biological Screening : Testing against cell lines (e.g., HepG2, HCT116 ) could reveal antiproliferative or enzymatic inhibitory effects.

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(ethylthio)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.46 g/mol

- CAS Number : 2034408-54-1

The compound exhibits its biological effects through various mechanisms, primarily involving modulation of enzyme activity and interaction with receptor systems. Preliminary studies suggest that it may influence pathways related to inflammation, cancer cell proliferation, and neuroprotection.

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties comparable to established antibiotics such as isoniazid and ciprofloxacin. In vitro studies have shown effective inhibition against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies reveal that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell culture models. This activity could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating diseases such as Alzheimer's or Parkinson's.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The cyclopropyl and hydroxy groups contribute to its lipophilicity and ability to penetrate cellular membranes, enhancing its pharmacological effects.

| Structural Feature | Role in Activity |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and receptor binding |

| Hydroxy Group | Increases solubility and may interact with targets |

| Ethylthio Group | Modifies metabolic stability |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzamide derivatives, including the target compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) comparable to first-line treatments .

- Neuroprotective Activity : In a model of oxidative stress-induced neuronal damage, the compound was shown to significantly reduce cell death rates compared to controls, with an EC50 value indicating high potency .

- Anti-inflammatory Response : A recent investigation into the compound's impact on inflammatory markers revealed a dose-dependent reduction in TNF-alpha production in LPS-stimulated macrophages, suggesting its utility in managing inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.